(1R)-2-(1H-Benzo[d]imidazol-1-yl)cyclopentan-1-ol is a chemical compound that features a cyclopentanol structure linked to a benzimidazole moiety. This compound is characterized by its unique stereochemistry, with a chiral center at the cyclopentanol position, which may contribute to its biological activity. The presence of the benzimidazole ring suggests potential pharmacological properties, as many derivatives of benzimidazole are known for their therapeutic applications, including anti-parasitic and anti-cancer activities.
This compound is classified under organic compounds and specifically falls within the category of heterocyclic compounds due to the presence of the benzimidazole ring. It is relevant in medicinal chemistry and drug development due to its potential biological activities.
The synthesis of (1R)-2-(1H-Benzo[d]imidazol-1-yl)cyclopentan-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of cyclopentanone with o-phenylenediamine in the presence of an acid catalyst, which forms the benzimidazole ring. Subsequent reduction and functionalization steps yield the desired compound.
The molecular formula for (1R)-2-(1H-Benzo[d]imidazol-1-yl)cyclopentan-1-ol is C12H14N2O, with a molecular weight of 202.25 g/mol. The structure includes a cyclopentanol moiety attached to a benzimidazole ring.
Property | Value |
---|---|
Molecular Formula | C12H14N2O |
Molecular Weight | 202.25 g/mol |
IUPAC Name | (1R)-2-(benzimidazol-1-yl)cyclopentan-1-ol |
InChI | InChI=1S/C12H14N2O/c15-12-7-3-6-11(12)14-8-13-9-4-1-2-5-10(9)14/h1-2,4-5,8,11-12,15H,3,6-7H2/t11?,12-/m1/s1 |
InChI Key | LYDBQGSFVDOEKM-PIJUOVFKSA-N |
Canonical SMILES | C1CC(C(C1)O)N2C=NC3=CC=CC=C32 |
The unique combination of a cyclopentanol backbone with a benzimidazole ring imparts distinct chemical properties that may influence its biological activity.
(1R)-2-(1H-Benzo[d]imidazol-1-yl)cyclopentan-1-ol can undergo various chemical reactions typical for compounds containing both alcohol and heterocyclic functionalities.
Common reactions include:
The mechanism of action for (1R)-2-(1H-Benzo[d]imidazol-1-yl)cyclopentan-1-ol involves interactions with specific molecular targets. The benzimidazole ring can bind to various enzymes or receptors, modulating their activity. This interaction can result in biological effects such as inhibition of microbial growth or modulation of cellular pathways involved in cancer progression. The exact pathways and targets are still under investigation but suggest significant potential for therapeutic applications .
(1R)-2-(1H-Benzo[d]imidazol-1-yl)cyclopentan-1-ol is a solid compound at room temperature with specific melting points that may vary based on purity and crystallization conditions.
The compound exhibits characteristics typical for alcohols and heterocycles:
The physical state, melting point, boiling point, and solubility data are essential for practical applications in laboratory settings and industrial processes .
(1R)-2-(1H-Benzo[d]imidazol-1-yl)cyclopentan-1-ol has several promising applications in scientific research:
Chemistry: Serves as a building block for synthesizing more complex molecules.
Biology: Investigated for potential antimicrobial and anticancer properties due to its ability to interact with biological targets.
Medicine: Explored for drug development purposes, particularly in creating new therapeutic agents that target specific diseases.
Industry: Utilized in developing new materials and catalysts due to its unique chemical properties .
The construction of benzimidazole-cyclopentanol hybrids relies on innovative cyclization strategies to address steric congestion and regioselectivity challenges. Ring-forming reactions between ortho-substituted benzene derivatives and cyclopentanol precursors have emerged as pivotal methods. Notably, solvent-free cyclocondensation between o-phenylenediamines and cyclopentanone derivatives enables direct access to 2,3-dihydro-1H-benzo[d]imidazole intermediates, which undergo subsequent dehydrogenation or functionalization. This approach circumvents solubility issues and enhances atom economy, achieving yields >85% under optimized conditions [6].
Microwave-assisted intramolecular cyclizations have proven particularly effective for constructing the benzimidazole moiety while preserving the cyclopentanol stereochemistry. When subjected to microwave irradiation (120–150°C, 1–5 min), linear precursors undergo rapid ring closure with minimized epimerization risks. This technique reduces reaction times from hours to minutes compared to conventional heating and improves regioselectivity in unsymmetrical substrates [4]. Alternative pathways include acid-catalyzed transacetalization-cyclization sequences, where protected cyclopentanone derivatives react with benzimidazole precursors under Lewis acid catalysis (e.g., Yb(OTf)₃), forming critical C–N bonds at the N1-position of benzimidazole. This method achieves >90% regioselectivity when electron-withdrawing groups are present on the benzimidazole component [1].
Table 1: Comparative Analysis of Cyclization Strategies for Benzimidazole-Cyclopentanol Hybrids
Method | Conditions | Yield (%) | Regioselectivity | Reaction Time |
---|---|---|---|---|
Solvent-Free Cyclocondensation | Neat, 100–120°C | 85–92 | High (N1-selectivity) | 1–2 h |
Microwave-Assisted | 120°C, MW, solvent-free | 78–85 | Moderate to High | 1–5 min |
Lewis Acid-Catalyzed | Yb(OTf)₃ (5 mol%), CH₂Cl₂, rt | 70–88 | High | 6–12 h |
Gold-Catalyzed Cyclization | AuCl₃ (10 mol%), toluene | 60–77 | Moderate | 30–60 min |
The stereoselective installation of the (1R)-configuration remains a central challenge, addressed through chiral auxiliaries, catalysts, and resolving agents. Chiral Evans oxazolidinones serve as effective auxiliaries for asymmetric aldol reactions, generating enantiomerically enriched cyclopentanone precursors with >95% de. The auxiliary directs facial selectivity during nucleophilic addition to carbonyls, with subsequent reductive cleavage yielding (1R)-configured cyclopentanols bearing β-amino alcohol motifs [2].
Enzymatic kinetic resolution provides a complementary strategy. Lipase-catalyzed (CAL-B) transesterification of racemic 2-(benzimidazolyl)cyclopentanols using vinyl acetate selectively acylates the (1S)-enantiomer, leaving the desired (1R)-alcohol in 48% yield and >99% ee. This approach exploits steric differentiation around the cyclopentanol stereocenter and operates under mild conditions (30°C, 24 h) without epimerization [2] [4]. Chiral solvating agents (CSA) like R(+)-1,1′-bi-2-naphthol enable diastereomeric crystallization of intermediates. Diastereoselectivities reach 90% de when using trans-2-phenylcyclohexanol-derived auxiliaries, confirmed by X-ray crystallography showing distinct hydrogen-bonding networks stabilizing the (1R)-configuration [2].
Table 2: Chiral Auxiliaries and Resolving Agents for (1R)-Configuration
Chiral Control Method | Auxiliary/Agent | de/ee (%) | Key Advantage |
---|---|---|---|
Evans Oxazolidinone | (4R)-Ph-oxazolidinone | >95% de | Predictable stereodirection |
Enzymatic Resolution | Candida antarctica Lipase B | >99% ee | Mild conditions |
Diastereomeric Crystallization | R(+)-BINOL | 90% de | No covalent modification |
Chiral Borane Reduction | Alpine Borane® | 88% ee | In situ asymmetric reduction |
Green chemistry principles have revolutionized benzimidazole-cyclopentanol synthesis, emphasizing solvent minimization and catalytic efficiency. Catalyst-free, solventless N-alkylations between benzimidazoles and activated cyclopentanols (e.g., mesylates or epoxides) proceed efficiently at 60–80°C. These conditions leverage inherent nucleophilicity of benzimidazole nitrogen, achieving 70–91% yields without hazardous solvents or catalysts. The absence of solvents minimizes purification needs and enhances atom economy (AE > 85%), aligning with green chemistry metrics [1] [6].
Microwave acceleration enables rapid coupling under solvent-free conditions. Reactions between benzimidazole and functionalized cyclopentanol precursors complete within 1–5 minutes at 120°C, contrasting sharply with conventional 12-hour thermal methods. This reduces energy consumption by >90% and suppresses side products like dialkylated impurities [4]. Heterogeneous catalysis further enhances sustainability. Silica-supported phosphomolybdic acid (PMA/SiO₂) facilitates dehydrative coupling between benzimidazoles and cyclopentanols at 80°C, achieving 94% conversion with catalyst recyclability (5 cycles, <5% activity loss). Similarly, magnetic Fe₃O₄@TiO₂ nanoparticles enable photocatalytic C–N bond formation under visible light, reducing reliance on precious metals [3].
Table 3: Green Metrics for Benzimidazole-Cyclopentanol Coupling Methods
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7